molecular formula C10H21N B8673870 1-Butyl-3-methylpiperidine

1-Butyl-3-methylpiperidine

Cat. No.: B8673870
M. Wt: 155.28 g/mol
InChI Key: WARDRXLFJRAMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methylpiperidine is a piperidine derivative characterized by a butyl group attached to the nitrogen atom (N1 position) and a methyl group at the third carbon (C3 position) of the piperidine ring. Piperidine derivatives are widely studied due to their structural versatility, which enables applications in pharmaceuticals, agrochemicals, and material science. The butyl substituent likely enhances lipophilicity, influencing solubility and membrane permeability, whereas the methyl group at C3 may modulate steric effects or electronic properties of the ring .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-butyl-3-methylpiperidine

InChI

InChI=1S/C10H21N/c1-3-4-7-11-8-5-6-10(2)9-11/h10H,3-9H2,1-2H3

InChI Key

WARDRXLFJRAMNM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC(C1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The butyl group in this compound increases hydrophobicity compared to polar derivatives like 3-(aminomethyl)-1-methylpiperidine, which may favor membrane penetration in drug design.
  • Electronic Effects : Aromatic substituents (e.g., benzodioxole in 3p or nitrophenyl in ) enable conjugation, impacting optical properties and reactivity.
  • Bioactivity: Substituents like benzodioxole (3p) and aminomethyl () are linked to biological activity, whereas aliphatic groups (butyl/methyl) may prioritize physicochemical tuning over direct bioactivity .

Key Observations :

  • Higher yields (e.g., 76% for 3c) are associated with Pd-catalyzed cross-coupling reactions, whereas benzodioxole derivatives (3p) show moderate yields (58%) .

Key Observations :

  • Pharmaceuticals: Polar groups (aminomethyl) or aromatic systems (benzodioxole) enhance target binding, making them preferable for bioactive applications over purely aliphatic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.